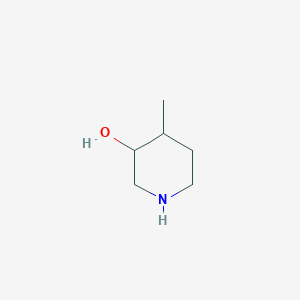

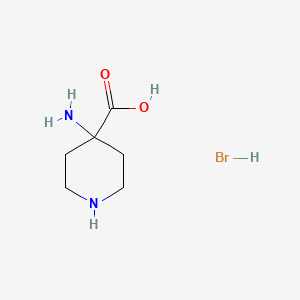

4-Methylpiperidin-3-ol

Übersicht

Beschreibung

4-Methylpiperidin-3-ol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photophysikalische Eigenschaften

4-Methylpiperidin-3-ol: Derivate wurden auf ihre photophysikalischen Eigenschaften untersucht, die für Anwendungen in der Optoelektronik entscheidend sind . Die HOMO-LUMO-Energieniveaus dieser Verbindungen können mit Techniken wie DFT-B3LYP-6-31G(d) berechnet werden, was zum Verständnis ihrer elektronischen Struktur und des potenziellen Einsatzes in Geräten beiträgt, die mit Licht interagieren, wie z. B. Solarzellen und LEDs .

Biologische Aktivität

Die Zugabe von This compound zu Molekülen erhöht deren Lipidlöslichkeit, was zu erhöhten Absorptionsraten führen kann. Diese Eigenschaft ist besonders vorteilhaft für antimykotische und antibakterielle Anwendungen, da sie es dem Wirkstoff ermöglicht, pathogene Erreger effektiver zu bekämpfen .

Synthese von Pyrazolderivaten

Pyrazolderivate, die eine Kernstruktur von 1H-Pyrazol-3-ol und Pyrazolin-5-on aufweisen, sind aufgrund ihrer analgetischen und antipyretischen Wirkungen von großem Interesse. This compound-substituierte Pyrazolderivate haben vielversprechende Ergebnisse bei der Verbesserung dieser therapeutischen Wirkungen gezeigt, was zur Entwicklung potenterer Medikamente geführt hat .

Arzneimittelentwicklung

Piperidinderivate, einschließlich derer mit der This compound-Einheit, sind in mehr als zwanzig Klassen von Arzneimitteln vorhanden. Sie spielen aufgrund ihrer strukturellen Vielseitigkeit und ihres Vorkommens in einer Vielzahl von biologisch aktiven Verbindungen eine bedeutende Rolle in der Arzneimittelentwicklung .

Synthesemethoden

Neuere Fortschritte in der organischen Chemie haben zur Entwicklung verschiedener Methoden zur Synthese von Piperidinderivaten geführt. Diese Methoden umfassen intra- und intermolekulare Reaktionen, die substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone erzeugen können, die alle die This compound-Gruppe in ihre Strukturen integriert haben können .

HIV-Behandlungsforschung

Eine Reihe neuartiger Piperidin-4-ol-Derivate, die aus This compound synthetisiert werden können, wurden auf ihr Potenzial zur Behandlung von HIV untersucht. Diese Verbindungen haben sich in präklinischen Studien als vielversprechend erwiesen, was das Potenzial von This compound für die Entwicklung neuer antiretroviraler Therapien zeigt .

Safety and Hazards

The safety data sheet for 4-Methylpiperidin-3-ol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Wirkmechanismus

Target of Action

Piperidine derivatives, which include 4-methylpiperidin-3-ol, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives have been associated with various modes of action depending on their specific structure and the type of pharmaceutical they are part of .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biochemical pathways, but the specific pathways depend on the exact structure of the derivative and the context of its use .

Pharmacokinetics

The pharmacokinetic properties of piperidine derivatives can vary widely depending on their specific structure .

Result of Action

Piperidine derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific structure and the context of their use .

Action Environment

It is known that environmental factors can significantly impact the action of piperidine derivatives .

Biochemische Analyse

Biochemical Properties

4-Methylpiperidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate the activity of these receptors, leading to changes in intracellular signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may act as an inhibitor or activator of certain enzymes, depending on the context of the interaction. Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby modulating transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting metabolic activity. At high doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in the metabolism of various compounds. These interactions can influence metabolic flux and alter metabolite levels within the cell. Additionally, this compound can affect the activity of cofactors, further modulating metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and its overall bioavailability .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within the cell can significantly impact its biochemical and cellular effects .

Eigenschaften

IUPAC Name |

4-methylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-2-3-7-4-6(5)8/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZMLEOVXMKSOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611907 | |

| Record name | 4-Methylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955082-96-9 | |

| Record name | 4-Methyl-3-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955082-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

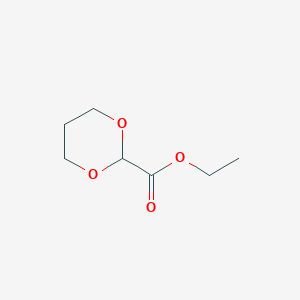

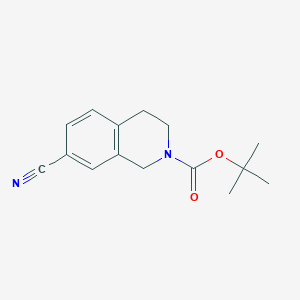

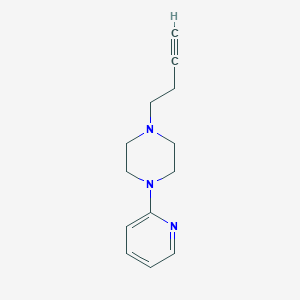

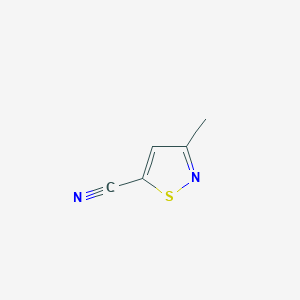

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B1320756.png)

![Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]-](/img/structure/B1320779.png)

![5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1320789.png)